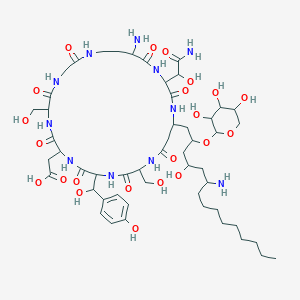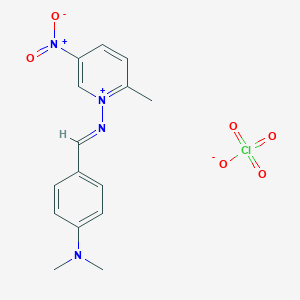
p-Lacto-N-octaose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
P-Lacto-N-octaose (LNO) is a type of oligosaccharide that is found in human milk. It is a complex carbohydrate that is composed of eight sugar units. LNO is known to have several potential applications in the field of scientific research, including the study of the human immune system, the development of new vaccines, and the treatment of various diseases.
Scientific Research Applications
Structural Characterization and Analysis
Structural Analysis of Oligosaccharides : Research has detailed the structural characterization of variously fucosylated neutral oligosaccharides based on the iso-lacto-N-octaose core isolated from human milk. This involves using techniques like electrospray mass spectrometry and NMR spectroscopy to determine branching patterns and other structural features (Kogelberg et al., 2004).
Novel Structure Elucidation : Another study introduced a strategy for the structural characterization of high molecular weight human milk oligosaccharides (HMOs), leading to the identification of novel HMO structures, including those based on lacto-N-octaose (Blank et al., 2012).
Enzymatic Synthesis and Application
Enzymatic Cascades for HMOS : A 2019 study introduced enzymatic cascades for the synthesis of tailored human milk oligosaccharides (HMOS), including those based on lacto-N-octaose. This research is crucial for understanding HMOS structure-function relations and could have implications in health-related research (Fischöder et al., 2019).
Metabolic Pathways in Bifidobacteria : The metabolic potential for degradation and nutrient acquisition in bifidobacteria includes the utilization of lacto-N-biose, a building block of HMOS. This is key in understanding the role of these bacteria in the human gut and their interaction with dietary components (Xiao et al., 2009).
Pyrolysis and Catalysis
- Pyrolysis of Cellulose : Several studies have explored the pyrolysis of cellulose for the production of compounds like 1-hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one, a chemical that can be derived from the pyrolysis of lacto-N-octaose-containing substances. This has implications in the field of bioresource technology and sustainable chemical production (Zhang et al., 2020; Fabbri et al., 2007).
Biotechnology Applications
Laccase Immobilization : Research on the immobilization of laccase on magnetic carriers for biotechnological applications can relate to the processing of lacto-N-octaose, as laccase is involved in the oxidation of phenolic compounds, which may include lacto-N-octaose derivatives (Rotková et al., 2009).
Lignin Engineering : The modification of laccase for lignin engineering in energy plants can indirectly relate to lacto-N-octaose, as laccase is involved in various oxidation reactions including those of carbohydrate compounds (Wang et al., 2015).
properties
CAS RN |
150517-85-4 |
|---|---|
Product Name |
p-Lacto-N-octaose |
Molecular Formula |
C54H91N3O41 |
Molecular Weight |
1438.3 g/mol |
IUPAC Name |
N-[(2S,3R,4R,6R)-2-[(3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C54H91N3O41/c1-13(67)55-25-34(78)42(23(11-65)90-48(25)96-45-31(75)20(8-62)87-52(38(45)82)92-41(17(71)5-59)28(72)16(70)4-58)93-53-39(83)46(32(76)21(9-63)88-53)97-49-26(56-14(2)68)35(79)43(24(12-66)91-49)94-54-40(84)47(33(77)22(10-64)89-54)98-50-27(57-15(3)69)44(30(74)19(7-61)85-50)95-51-37(81)36(80)29(73)18(6-60)86-51/h4,16-54,59-66,70-84H,5-12H2,1-3H3,(H,55,67)(H,56,68)(H,57,69)/t16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43?,44+,45-,46-,47-,48-,49-,50-,51-,52-,53?,54-/m0/s1 |
InChI Key |
JUJZVMYPNJNART-ZPNUIHFXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H](C([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C)O)O |
physical_description |
Solid |
synonyms |
para-Lacto-N-octaose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)
![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)




![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)